

# CC-115 Hydrochloride: A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | CC-115 hydrochloride |           |
| Cat. No.:            | B1139457             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

CC-115 hydrochloride is a potent, orally bioavailable small molecule that acts as a dual inhibitor of mammalian Target of Rapamycin (mTOR) and DNA-dependent protein kinase (DNA-PK). This dual-targeting mechanism offers a compelling strategy in cancer therapy by concurrently disrupting critical pathways involved in cell growth, proliferation, survival, and DNA damage repair. This technical guide provides an in-depth overview of CC-115, consolidating key preclinical and clinical data, detailing experimental protocols for its evaluation, and illustrating its mechanism of action through signaling pathway diagrams.

# Introduction

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in a wide range of human cancers, making it a prime target for therapeutic intervention. mTOR, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival. DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). Elevated DNA-PK activity is observed in many tumors, contributing to resistance to DNA-damaging agents like chemotherapy and radiation.

CC-115's unique ability to inhibit both mTOR and DNA-PK positions it as a promising anticancer agent, with the potential to induce direct cytotoxicity, inhibit proliferation, and sensitize



cancer cells to other therapies.[1][2] This guide serves as a comprehensive resource for researchers investigating the therapeutic potential of CC-115.

### **Mechanism of Action**

CC-115 exerts its anti-neoplastic effects by binding to the ATP-binding site of both mTOR and DNA-PK, thereby inhibiting their kinase activity.[2]

- mTOR Inhibition: CC-115 inhibits both mTORC1 and mTORC2.[2] Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, 4E-BP1 and S6 kinase, resulting in the suppression of protein synthesis and cell growth. Inhibition of mTORC2 prevents the phosphorylation and activation of AKT at serine 473, further impacting cell survival and proliferation.[1]
- DNA-PK Inhibition: By inhibiting DNA-PK, CC-115 blocks the NHEJ pathway for DNA double-strand break repair.[1] This leads to an accumulation of DNA damage, which can trigger apoptosis. This mechanism also suggests a synergistic potential when combined with DNA-damaging agents.[1]

# **Signaling Pathway**





Click to download full resolution via product page

Caption: Dual inhibitory action of CC-115 on mTOR and DNA-PK pathways.

# **Quantitative Data**

# **Table 1: In Vitro Inhibitory Activity of CC-115**



| Target                        | IC50 (nM) | Assay Type       | Reference       |
|-------------------------------|-----------|------------------|-----------------|
| DNA-PK                        | 13        | Enzyme Assay     | [3][4][5][6][7] |
| mTOR                          | 21        | Enzyme Assay     | [3][4][5][6][7] |
| PI3K-alpha                    | 850       | Enzyme Assay     | [1][5]          |
| ATM                           | >30,000   | Enzyme Assay     | [1][5]          |
| ATR                           | >30,000   | Enzyme Assay     | [1][5]          |
| PC-3 cells<br>(proliferation) | 138       | Cell-based Assay | [4][5][6]       |
| CLL cells (cell death)        | 510       | Cell-based Assay | [3]             |
| Healthy B cells (cell death)  | 930       | Cell-based Assay | [3]             |

**Table 2: Pharmacokinetic Parameters of CC-115 in** 

Preclinical Species

| Species | Oral Bioavailability (%) | Reference |
|---------|--------------------------|-----------|
| Mouse   | 53                       | [3][4][5] |
| Rat     | 76                       | [3][4][5] |
| Dog     | ~100                     | [3][4][5] |

# Table 3: Summary of Phase I Clinical Trial (NCT01353625) of CC-115[5][8][9][10]



| Parameter                       | Finding                                                                                                                                                                                                                                                                                                               |
|---------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Patient Population              | Advanced solid tumors and hematologic malignancies                                                                                                                                                                                                                                                                    |
| Dose Escalation                 | 0.5 mg to 40 mg daily                                                                                                                                                                                                                                                                                                 |
| Recommended Phase 2 Dose (RP2D) | 10 mg twice daily (BID)                                                                                                                                                                                                                                                                                               |
| Common Adverse Events (>20%)    | Fatigue (37%), Nausea (31%), Decreased appetite (29%), Hyperglycemia (24%)                                                                                                                                                                                                                                            |
| Pharmacokinetics                | Dose-proportional exposure, terminal half-life of 4 to 8 hours                                                                                                                                                                                                                                                        |
| Preliminary Efficacy            | - Complete response in one endometrial cancer patient (>4 years) - Partial responses in melanoma and Chronic Lymphocytic Leukemia (CLL) - Stable disease in Castration-Resistant Prostate Cancer (CRPC) (64%), Head and Neck Squamous Cell Carcinoma (HNSCC) (53%), Ewing Sarcoma (22%), and Glioblastoma (GBM) (21%) |

# Table 4: Summary of Phase Ib Clinical Trial (NCT02833883) of Enzalutamide plus CC-115[11][12][13] [14][15]



| Parameter                                            | Finding                                                     |  |
|------------------------------------------------------|-------------------------------------------------------------|--|
| Patient Population                                   | Metastatic Castration-Resistant Prostate Cancer (mCRPC)     |  |
| Treatment Regimen                                    | Enzalutamide with escalating doses of CC-115                |  |
| Recommended Phase 2 Dose (RP2D) of CC-<br>115        | 5 mg twice a day                                            |  |
| Common Adverse Events                                | Rash, pruritus, diarrhea, hypertension                      |  |
| PSA Response (in 40 evaluable patients)              | - ≥50% reduction (PSA50): 80% - ≥90% reduction (PSA90): 58% |  |
| Median Time-to-PSA Progression                       | 14.7 months                                                 |  |
| Median Radiographic Progression-Free Survival (rPFS) | 22.1 months                                                 |  |

# **Experimental Protocols Kinase Assays**

This protocol measures the amount of ADP produced during the kinase reaction, which correlates with kinase activity.

#### • Reagent Preparation:

- Prepare DNA-PK Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 1X DNA-PK Activation Buffer; 50µM DTT.
- Dilute DNA-PK enzyme, peptide substrate, ATP, and CC-115 in the Kinase Buffer.

#### Kinase Reaction:

- $\circ$  In a 384-well plate, add 1  $\mu$ l of CC-115 (or DMSO vehicle control).
- Add 2 μl of diluted DNA-PK enzyme.
- $\circ$  Initiate the reaction by adding 2  $\mu$ I of the substrate/ATP mix.



• Incubate at room temperature for 60 minutes.

#### ADP Detection:

- Add 5 μl of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 10 μl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30 minutes.
- Record luminescence using a plate reader.

This protocol assesses mTOR kinase activity by measuring the phosphorylation of a substrate, such as inactive S6K or 4E-BP1.

#### Reagent Preparation:

- Prepare 1X Kinase Buffer: 25 mmol/L Tris-HCl pH 7.5, 5 mmol/L β-glycerophosphate, 2 mmol/L DTT, 0.1 mmol/L Na3VO4, 10 mmol/L MgCl2, and 5 mmol/L MnCl2.
- Prepare a solution containing 100 μmol/L ATP in the kinase buffer.

#### Kinase Reaction:

- In a microcentrifuge tube, combine 250 ng of active mTOR and 1 μg of inactive S6K protein (substrate).
- Add varying concentrations of CC-115 or a vehicle control.
- Initiate the reaction by adding the ATP-containing kinase buffer.
- Incubate at 30°C for 30 minutes.

#### · Detection:

Stop the reaction by adding SDS-PAGE loading buffer.



Analyze the phosphorylation of the substrate (e.g., p-S6K) by Western blotting.

# Western Blotting for Phosphorylated Proteins (p-S6, p-DNA-PKcs)[22][23][24][25][26]

This protocol is used to detect the levels of specific phosphorylated proteins in cell lysates, indicating the inhibition of upstream kinases.

#### Sample Preparation:

- Culture cells to 70-80% confluency and treat with various concentrations of CC-115 for the desired time.
- Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.

#### SDS-PAGE and Transfer:

- Denature 20-30 μg of protein per sample by boiling in Laemmli sample buffer.
- Separate proteins by size on an SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

#### Immunoblotting:

- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against p-S6, total S6, p-DNA-PKcs (S2056), and total DNA-PKcs overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.



- Wash the membrane three times with TBST.
- Detection:
  - Apply an enhanced chemiluminescence (ECL) substrate.
  - Visualize the protein bands using a chemiluminescence imaging system.

# Cell Viability Assay (MTS Assay)[1][4][27][28][29]

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

- Cell Seeding:
  - Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Treatment:
  - Treat the cells with a serial dilution of CC-115 and incubate for a specified period (e.g., 72 hours). Include wells with untreated cells as a control and wells with media only for background subtraction.
- MTS Reagent Addition:
  - Add 20 μl of MTS reagent to each well.
  - Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
- Data Acquisition:
  - Measure the absorbance at 490 nm using a microplate reader.
  - Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

# In Vivo Tumor Xenograft Model[2][7][30][31][32]



This protocol outlines a general procedure for evaluating the anti-tumor efficacy of CC-115 in a mouse model.

- Cell Implantation:
  - Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
- Tumor Growth and Randomization:
  - Monitor tumor growth regularly using calipers.
  - Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Drug Administration:
  - Administer CC-115 orally at the desired dose and schedule (e.g., once or twice daily). The control group receives the vehicle.
- Efficacy Evaluation:
  - Measure tumor volume and body weight 2-3 times per week.
  - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

# Visualizations Experimental Workflow





Click to download full resolution via product page

**Caption:** A typical preclinical evaluation workflow for CC-115.



# **Logical Relationship of Dual Inhibition**



Click to download full resolution via product page

Caption: Logical flow of CC-115's dual inhibitory effects on cancer cells.

### Conclusion

CC-115 hydrochloride represents a novel and promising therapeutic agent for cancer treatment. Its dual inhibitory action against mTOR and DNA-PK provides a multi-pronged attack on tumor cell proliferation, survival, and DNA repair mechanisms. The preclinical data demonstrate potent anti-tumor activity across a range of cancer types, and early clinical trials have shown a manageable safety profile with encouraging signs of efficacy. This technical guide provides a foundational resource for researchers to design and execute further investigations into the full therapeutic potential of CC-115, both as a monotherapy and in combination with other anti-cancer agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. bitesizebio.com [bitesizebio.com]
- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Cell Viability Assay Protocols Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. First-In-Human Phase I Study Of A Dual mTOR Kinase And DNA-PK Inhibitor (CC-115) In Advanced Malignancy PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- To cite this document: BenchChem. [CC-115 Hydrochloride: A Technical Guide for Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139457#cc-115-hydrochloride-for-cancer-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com